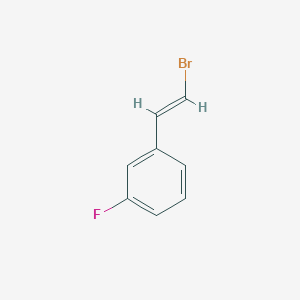
L-Argininehydrochloridehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Argininehydrochloridehydrate is a compound derived from L-arginine, an amino acid that plays a crucial role in various physiological processes. L-arginine is known for its involvement in protein synthesis, nitric oxide production, and its role as a precursor for other important molecules such as creatine and polyamines . This compound is often used in dietary supplements and pharmaceuticals due to its enhanced solubility and stability compared to free-form L-arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-arginine hydrochloride typically involves the fermentation of L-arginine using microorganisms. The process begins with the adsorption of arginine fermentation liquid using strongly acidic cation-exchange resins. Sodium hydroxide solution is then used to elute the arginine, followed by adsorption using weak-acid cation-exchange resins. Hydrochloric acid is then used to elute the arginine monohydrochloride solution, which is subsequently decolorized and concentrated to obtain the final product .
Industrial Production Methods
Industrial production of L-arginine hydrochloride often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce L-arginine. The fermentation broth is then processed to extract and purify L-arginine hydrochloride through a series of filtration, ion-exchange, and crystallization steps .
Chemical Reactions Analysis
Types of Reactions
L-arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-arginine can be oxidized to produce nitric oxide, a key signaling molecule in the cardiovascular system.
Reduction: Reduction reactions involving L-arginine are less common but can occur under specific conditions.
Substitution: L-arginine can participate in substitution reactions, particularly in the formation of derivatives such as L-ornithine and putrescine.
Common Reagents and Conditions
Substitution: Reagents such as hydrochloric acid and various cation-exchange resins are used in the preparation and purification processes.
Major Products Formed
Nitric oxide: Produced during the oxidation of L-arginine.
L-ornithine and putrescine: Formed through substitution reactions.
Scientific Research Applications
L-arginine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
L-arginine hydrochloride exerts its effects primarily through the production of nitric oxide. Nitric oxide synthase enzymes catalyze the conversion of L-arginine to nitric oxide, which acts as a vasodilator, neurotransmitter, and regulator of nutrient metabolism . The molecular targets of nitric oxide include guanylate cyclase, which mediates the relaxation of smooth muscle cells, and various signaling pathways involved in immune response and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
L-arginine: The free-form amino acid, less stable and soluble compared to L-arginine hydrochloride.
L-ornithine: A derivative of L-arginine, used in medical applications.
Putrescine: Another derivative, used as a bio-based precursor for the synthesis of polymers.
Uniqueness
L-arginine hydrochloride is unique due to its enhanced solubility and stability, making it more effective for use in dietary supplements and pharmaceuticals compared to free-form L-arginine . Its ability to produce nitric oxide efficiently also sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H17ClN4O3 |
|---|---|
Molecular Weight |
228.68 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2/t4-;;/m0../s1 |
InChI Key |
NUFCANQNMWVENN-FHNDMYTFSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13064801.png)








![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)
